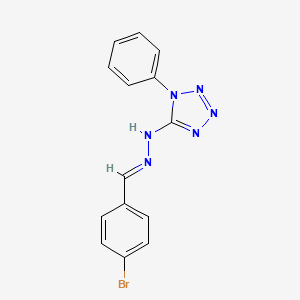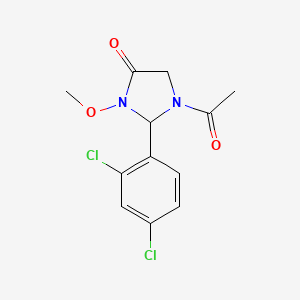
1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone
Übersicht
Beschreibung
1-Acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone, also known as aclometasone, is a synthetic glucocorticoid that is used as a topical anti-inflammatory agent. It is commonly used to treat skin conditions such as eczema, psoriasis, and dermatitis. The chemical structure of aclometasone contains an imidazolidinone ring and a dichlorophenyl group, which are responsible for its anti-inflammatory properties.
Wirkmechanismus
Aclometasone works by binding to glucocorticoid receptors in the cytoplasm of cells, which leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This results in a reduction in inflammation and itching.
Biochemical and Physiological Effects:
Aclometasone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Aclometasone is a useful tool for studying the mechanisms of inflammation and for developing new treatments for inflammatory skin conditions. However, its use is limited by its potential side effects, which include skin thinning, striae, and telangiectasia.
Zukünftige Richtungen
There are a number of future directions for research on 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone. One area of interest is the development of new formulations of 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone that are more effective and have fewer side effects. Another area of interest is the study of the molecular mechanisms of 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone's anti-inflammatory effects. Finally, there is a need for more clinical trials to determine the safety and efficacy of 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone in the treatment of various skin conditions.
Wissenschaftliche Forschungsanwendungen
Aclometasone has been extensively studied for its anti-inflammatory properties and its potential use in the treatment of various skin conditions. In a study conducted by Kligman and Mills, 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone was found to be effective in reducing inflammation and itching in patients with eczema. Another study conducted by Frosch et al. showed that 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone was effective in reducing inflammation and redness in patients with contact dermatitis.
Eigenschaften
IUPAC Name |
1-acetyl-2-(2,4-dichlorophenyl)-3-methoxyimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-7(17)15-6-11(18)16(19-2)12(15)9-4-3-8(13)5-10(9)14/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERESUGKHUSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-(2,4-dichlorophenyl)-3-methoxyimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3849571.png)
![2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3849577.png)
![N-(2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3849579.png)
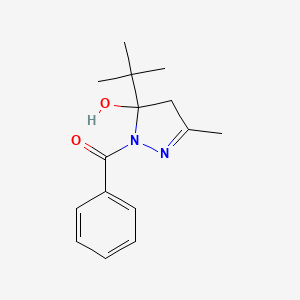
![3-[(4-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3849591.png)
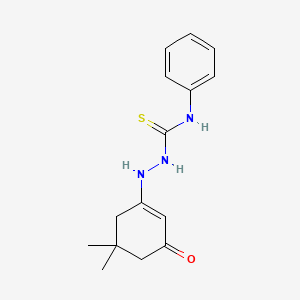
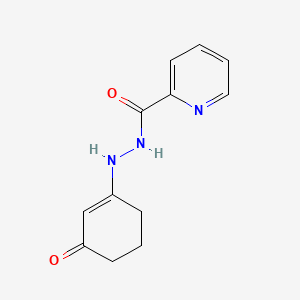
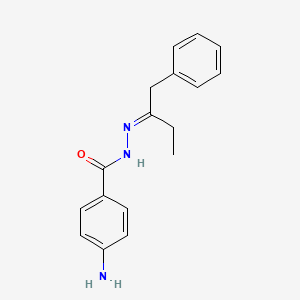
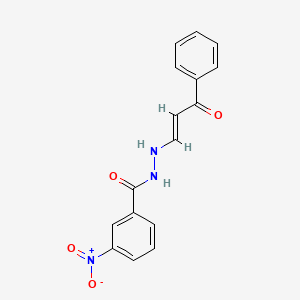
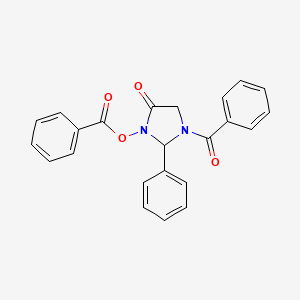
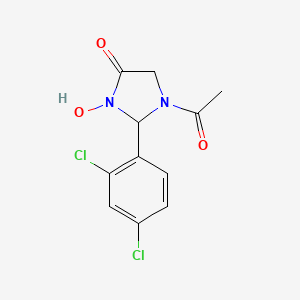
![3-{[(4-methylphenyl)sulfonyl]amino}propyl (4-nitrophenyl)carbamate](/img/structure/B3849658.png)
![3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime](/img/structure/B3849662.png)
